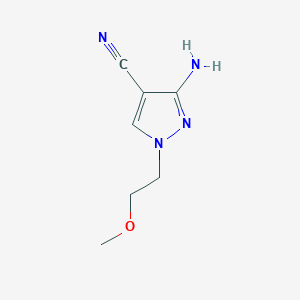

3-amino-1-(2-methoxyethyl)-1h-pyrazole-4-carbonitrile

Description

3-Amino-1-(2-methoxyethyl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a cyano group at position 4, an amino group at position 3, and a 2-methoxyethyl substituent at position 1. The methoxyethyl group introduces both hydrophilicity and conformational flexibility, distinguishing it from simpler alkyl or aryl-substituted analogues.

Properties

IUPAC Name |

3-amino-1-(2-methoxyethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c1-12-3-2-11-5-6(4-8)7(9)10-11/h5H,2-3H2,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHMRTYUGKBBJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C(=N1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(2-methoxyethyl)-1h-pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated nitriles in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) at position 3 and the electron-rich pyrazole ring facilitate nucleophilic reactions:

-

Azo Coupling : Reacts with diazonium salts under acidic conditions to form azo derivatives. For example, analogous compounds like 5-(4-methoxyphenyl)-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazole-4-carbonitrile undergo azo coupling with arylsulfonyl hydrazides to yield substituted pyrazoles .

-

Alkylation/Acylation : The amino group can react with alkyl halides or acyl chlorides. In one study, 3-amino-pyrazole derivatives were alkylated using methoxyethyl halides under basic conditions .

Cyclization and Ring Expansion

The carbonitrile (-CN) group at position 4 participates in cyclization:

-

Heterocycle Formation : In ultrasonic-assisted four-component reactions with aldehydes and pyruvic acid derivatives, 5-amino-pyrazole-4-carbonitriles form tetrahydroazolo[1,5-a]pyrimidines (e.g., 4a–u in Scheme 4) .

-

Pyrimidine Synthesis : Reacts with malononitrile or ethyl acetoacetate under basic conditions to yield fused pyrimidine rings, as demonstrated for structurally similar compounds .

Hydrolysis and Functional Group Interconversion

The nitrile group undergoes hydrolysis under controlled conditions:

-

Acid/Base Hydrolysis : Conversion to carboxylic acid (-COOH) or primary amide (-CONH₂) is feasible. For example, 2,3-dihydro-1H-pyrazole-4-carbonitriles hydrolyze to amides in aqueous ethanol with K₂CO₃ .

Multi-Component Reactions (MCRs)

This compound serves as a building block in MCRs:

Reaction Optimization Data

Key parameters for synthetic efficiency:

| Parameter | Optimal Value | Impact on Yield | Source |

|---|---|---|---|

| Solvent Ratio (K₂CO₃:glycerol) | 1:4 | Maximizes homogeneity | |

| Temperature | 60°C | Balances rate and side reactions | |

| Ultrasonication Time | 15–20 min | Reduces reaction time |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 3-amino-1-(2-methoxyethyl)-1H-pyrazole-4-carbonitrile, as kinase inhibitors. These compounds can target specific kinases involved in cancer progression. For instance, research indicates that pyrazole-based molecules exhibit anti-proliferative effects against various cancer cell lines, including breast and cervical cancers. The structural flexibility of the pyrazole moiety allows for effective binding to kinase targets, making it a promising scaffold for drug development aimed at inhibiting the PCTAIRE family of kinases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Derivatives of pyrazole have shown significant antibacterial and antifungal properties. For example, studies involving similar pyrazole derivatives demonstrated effective inhibition against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disrupting microbial cell wall synthesis or function .

Synthetic Applications

Building Block in Organic Synthesis

3-Amino-1-(2-methoxyethyl)-1H-pyrazole-4-carbonitrile serves as an important building block in the synthesis of more complex organic molecules. It can participate in multi-component reactions (MCRs) to form novel heterocyclic compounds. For example, it has been used in ultrasonic-assisted reactions that yield tetrahydroazolo[1,5-a]pyrimidines with significant structural diversity . Such reactions are advantageous due to their efficiency and ability to produce multiple products in one step.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of pyrazole derivatives is crucial for optimizing their biological activity. By modifying various substituents on the pyrazole ring, researchers can enhance potency and selectivity against specific biological targets. For instance, variations in substituents have been linked to improved kinase inhibition profiles and reduced off-target effects .

Data Summary

| Application Area | Findings |

|---|---|

| Anticancer Activity | Effective against breast cancer and lymphoma; potential as kinase inhibitors targeting PCTAIRE family. |

| Antimicrobial Properties | Significant activity against various bacteria and fungi; mechanisms include disruption of cell wall synthesis. |

| Synthetic Applications | Used as a building block in multi-component reactions leading to diverse heterocyclic compounds. |

| SAR Studies | Modification of substituents enhances biological activity; important for developing selective inhibitors. |

Case Studies

- Kinase Inhibitor Development : A study discovered that modifications to the pyrazole scaffold could yield selective inhibitors for CDK16 with a K_D value of 160 nM, demonstrating its utility in developing targeted cancer therapies .

- Antimicrobial Evaluation : A series of pyrazole derivatives were synthesized and evaluated for their antibacterial activity, revealing minimum inhibitory concentrations (MIC) ranging from 4 μg/mL to 2048 μg/mL against various pathogens .

- Synthesis of Novel Compounds : Utilizing 3-amino-1-(2-methoxyethyl)-1H-pyrazole-4-carbonitrile in MCRs led to the formation of previously unreported tetrahydroazolo[1,5-a]pyrimidines with promising biological activities .

Mechanism of Action

The mechanism of action of 3-amino-1-(2-methoxyethyl)-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

*Estimated based on substituent contributions.

Key Observations:

- Hydrophilicity: The 2-methoxyethyl and tetrahydro-2H-pyran-4-yl substituents reduce lipophilicity (XLogP3 ~0.5) compared to aryl or nitro-substituted derivatives (XLogP3 1.8–2.2), enhancing aqueous solubility .

- Synthetic Flexibility: Methoxyethyl and tetrahydrofuran-based substituents are advantageous in drug design due to their balanced hydrophilicity and metabolic stability .

- Electron Effects: Nitrophenyl and chlorophenyl groups introduce electron-withdrawing effects, altering reactivity in nucleophilic substitution or cyclization reactions .

Biological Activity

3-Amino-1-(2-methoxyethyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with an amino group and a methoxyethyl side chain. Its synthesis typically involves multi-component reactions (MCRs) that allow for the formation of various derivatives with enhanced biological properties. For example, reactions involving 3-amino-1H-pyrazole-4-carbonitrile with aromatic aldehydes and pyruvic acid under ultrasonication have yielded novel tetrahydroazolo[1,5-a]pyrimidines .

Biological Activities

The biological activities of 3-amino-1-(2-methoxyethyl)-1H-pyrazole-4-carbonitrile can be categorized into several key areas:

1. Antioxidant Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this activity. The synthesized derivatives showed IC50 values ranging from 12.21 to 12.88 μg/mL, indicating potent free radical scavenging abilities .

Table 1: Antioxidant Activity of Pyrazole Derivatives

| Compound | IC50 (μg/mL) |

|---|---|

| Derivative A | 12.21 |

| Derivative B | 12.88 |

2. Antimicrobial Activity

The antimicrobial efficacy of 3-amino-1-(2-methoxyethyl)-1H-pyrazole-4-carbonitrile has been assessed against various bacterial and fungal strains. Minimum inhibitory concentrations (MICs) were determined for different derivatives, with values ranging from 4 μg/mL to 2048 μg/mL, showcasing a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

3. Anti-inflammatory Activity

Certain derivatives have also been evaluated for their anti-inflammatory properties. For instance, compounds derived from pyrazole structures have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating potential for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of pyrazole derivatives:

- Study on Antibacterial Properties : A study assessed the antibacterial effects of various pyrazole derivatives against clinical strains of bacteria. The results indicated that some compounds exhibited comparable or superior activity to standard antibiotics like ampicillin and norfloxacin .

- Evaluation as Monoamine Oxidase Inhibitors : Some pyrazole derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), suggesting their potential use in treating neurodegenerative disorders .

Q & A

Q. What are the optimized synthetic routes for 3-amino-1-(2-methoxyethyl)-1H-pyrazole-4-carbonitrile?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving triazenylpyrazole precursors. For example:

- Step 1 : React (E)-3-(3,3-diisopropyltriaz-1-en-1-yl)-1-(substituted benzyl)-1H-pyrazole-4-carbonitrile with azido(trimethyl)silane and trifluoroacetic acid in methylene chloride at 0–50°C for 16–72 hours .

- Step 2 : Purify via flash chromatography (cyclohexane/ethyl acetate gradient) to isolate the product in 76–88% yield. Reaction progress is monitored by TLC or LC-MS .

Q. Key Parameters :

Q. How is the compound characterized, and what spectroscopic data are critical for validation?

Methodological Answer: Characterization relies on:

- 1H/13C NMR : Peaks for pyrazole protons (δ = 7.5–8.5 ppm), methoxyethyl groups (δ = 3.3–3.5 ppm), and nitrile carbons (δ = 110–115 ppm) .

- IR Spectroscopy : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and ~2140 cm⁻¹ (azide N₃ stretch) .

- Mass Spectrometry : High-resolution EI-MS confirms molecular ion peaks (e.g., m/z 238.0961 for C₁₂H₁₀N₆) .

Q. Validation Tips :

- Compare data with structurally similar compounds (e.g., 3-azido-1-benzyl derivatives) to resolve ambiguities .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., dimerization vs. azide substitution) be controlled during synthesis?

Methodological Answer: Competing pathways are mitigated by:

- Stoichiometry : Use 7.5 equivalents of azido(trimethyl)silane to favor azide substitution over dimerization .

- Acid Catalysis : Trifluoroacetic acid (10 equivalents) protonates intermediates, accelerating azide incorporation .

- Temperature Control : Slow warming (0°C → 50°C) suppresses exothermic side reactions .

Case Study : In , prolonged reaction time (72 hours) at 50°C was required for full conversion of a less reactive substrate, highlighting the need for condition-specific optimization.

Q. How do structural modifications (e.g., substituent changes) impact reactivity and spectroscopic profiles?

Methodological Answer:

- Electron-Withdrawing Groups : Nitriles (C≡N) increase electrophilicity at C-4, facilitating nucleophilic attacks (e.g., azide substitution) .

- Methoxyethyl vs. Benzyl Substituents : Methoxyethyl groups enhance solubility in polar solvents (e.g., DMF), whereas benzyl groups stabilize intermediates via π-stacking, as seen in NMR chemical shifts (δ = 5.1–5.2 ppm for benzyl CH₂) .

Example : Replacing benzyl with a methoxyethyl group shifts the nitrile IR peak from 2231 cm⁻¹ to 2242 cm⁻¹ due to altered electronic effects .

Q. What strategies resolve contradictions in reported yields or purity across studies?

Methodological Answer:

- Chromatography Optimization : Adjust ethyl acetate gradients (e.g., 0–35% in 25 column volumes) to improve separation for polar byproducts .

- Dry Loading : Use Celite to adsorb crude products, reducing sample degradation during column packing .

- Analytical Cross-Validation : Compare HRMS and NMR data with literature values (e.g., m/z 238.0961 vs. 238.0962 in ) to confirm purity .

Data Discrepancy Example : reports 88% yield for a methylbenzyl derivative, while achieves 76% for a benzyl analog, likely due to steric effects during purification.

Q. How is the compound applied in medicinal chemistry or material science?

Methodological Answer:

- Drug Discovery : The pyrazole core serves as a scaffold for kinase inhibitors. Modify the amino group for hydrogen bonding with target proteins (e.g., via amidation or sulfonylation) .

- Material Science : The nitrile group enables coordination to metal-organic frameworks (MOFs) for catalytic applications. Thermal stability (up to 100°C, per ) supports high-temperature processing .

SAR Study : Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate () demonstrates how substituent position affects anti-inflammatory activity, guiding derivative design.

Q. What computational methods predict the compound’s reactivity or intermolecular interactions?

Methodological Answer:

- DFT Calculations : Model transition states for azide substitution to identify rate-limiting steps (e.g., proton transfer in trifluoroacetic acid-catalyzed reactions) .

- Molecular Docking : Simulate binding to biological targets (e.g., COX-2 enzyme) using the amino group as a key pharmacophore .

Validation : Compare computed IR spectra (e.g., nitrile stretches) with experimental data to refine force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.